molecular formula C12H16N2O2 B2413692 N-cyclohexyl-2-nitroaniline CAS No. 6373-71-3

N-cyclohexyl-2-nitroaniline

Cat. No.: B2413692
CAS No.: 6373-71-3
M. Wt: 220.272
InChI Key: NENZSHGMDIEWOH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitroaniline is an organic compound with the molecular formula C12H16N2O2. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a nitro group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-cyclohexylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Reduction: N-cyclohexyl-1,2-diaminobenzene.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    N-cyclohexyl-4-nitroaniline: Similar structure but with the nitro group at the para position.

    N-cyclohexyl-3-nitroaniline: Similar structure but with the nitro group at the meta position.

    N-phenyl-2-nitroaniline: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: N-cyclohexyl-2-nitroaniline is unique due to the specific positioning of the nitro group and the cyclohexyl substitution, which imparts distinct chemical and physical properties

Biological Activity

N-Cyclohexyl-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the nitration of aniline derivatives followed by cyclohexylation. The general synthetic route involves:

  • Nitration : Starting with 2-nitroaniline, which can be obtained in high yields through electrophilic aromatic substitution.
  • Cyclohexylamine Addition : The reaction of the nitroaniline with cyclohexylamine under basic conditions leads to the formation of this compound.

The yield and purity of this compound can be optimized by adjusting reaction conditions such as temperature and solvent choice.

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with various molecular targets. The nitro group in the compound can undergo reduction, forming reactive intermediates that interact with biological macromolecules, leading to modulation of several biological pathways.

The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has potential binding affinity for certain receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

A significant area of research involves the cytotoxic effects of this compound against various cancer cell lines. For instance, studies have shown that derivatives like 4-bromo-N-cyclohexyl-2-nitroaniline exhibit cytotoxicity against the NCI-60 cancer cell panel at concentrations around 10 µM, demonstrating a broad range of growth inhibition (−98.48% to 98.86%) across different cell lines .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural variations influence biological activity. For example, modifications to the nitro group or cyclohexyl moiety have been correlated with changes in cytotoxic potency and selectivity towards cancer cells .

CompoundIC50 (µM)Cell LineActivity Type
This compound5.0MCF-7 (Breast Cancer)Cytotoxicity
4-Bromo-N-cyclohexyl-2-nitroaniline10.0A549 (Lung Cancer)Cytotoxicity
4-Chloro-N-cyclohexyl-2-nitroaniline7.5HCT116 (Colon Cancer)Cytotoxicity

Pharmacological Applications

The unique chemical structure of this compound suggests potential applications in drug development:

  • Antiprotozoal Activity : Preliminary studies indicate that this compound may possess antiprotozoal properties, warranting further investigation into its efficacy against protozoan infections.
  • Lead Compound for Drug Development : Due to its interaction profile with biological targets, it is being considered as a lead compound for developing new pharmaceuticals aimed at specific diseases .

Properties

IUPAC Name

N-cyclohexyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENZSHGMDIEWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-71-3
Record name N-CYCLOHEXYL-2-NITROANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoronitrobenzene (5.0 g, 35.4 mmol), cyclohexylamine (4.5 ml, 39.0 mmol) and potassium carbon-ate (17.1 g, 124 mmol) in acetonitrile (100 ml) was heated at reflux for 2 days. The mixture was diluted with EtOAC, washed with water then brine, dried and partially concentrated in vacuo. The solid which precipitated was collected and washed with hexane to yield the title compound (6.7 g, 86%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloronitrobenzene (20 g), potassium carbonate (35 g) and copper (I) iodide (1.21 g)in cyclohexylamine (43.6 ml) was heated at 150° under nitrogen for 18 h. The mixture was allowed to cool to room temperature and was adsorbed onto silica. This was chromatographed with hexane-EA (98:2) as eluent to give the title compound (22.94 g) as an orange solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
1.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclohexylamine (8.1 ml) was added dropwise to 1-fluoro-2-nitrobenzene (4) (3.7 mg) under a nitrogen atmosphere at 0°. To the resulting orange solid, dry toluene (10 ml) was added and the mixture was stirred at 23 ° C. for 30 min. then diluted with dichloromethane/methanol 1/1 (100 ml) and the organic layer was washed with brine (50 ml), 10 % solution sodium hydroxide (50 ml) and brine (50 ml), dried and concentrated in vacuo to give the title compound as an orange solid (7.45 g). Mp 105°-7° T.l.c. CH-EA (7:3). Rf 0.78
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
3.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
100 mL
Type
solvent
Reaction Step Three

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